(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415018-77-7
VCID: VC11677912
InChI: InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1
SMILES: CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid

CAS No.: 1415018-77-7

Cat. No.: VC11677912

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid - 1415018-77-7

Specification

CAS No. 1415018-77-7
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1
Standard InChI Key NANBTYVNWVGYFU-JOCHJYFZSA-N
Isomeric SMILES C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid has the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol. The compound’s structure (Fig. 1) includes:

  • A piperidine ring with (R)-configuration at the 3-position.

  • A methyl group at the 3-position, introducing steric hindrance and influencing ring puckering.

  • A fluorenylmethoxycarbonyl (Fmoc) group protecting the secondary amine.

  • A carboxylic acid moiety at the 3-position, enabling peptide bond formation.

The stereochemistry and substitution pattern make it a valuable building block for constructing peptides with constrained geometries, such as β-turn mimetics.

Table 1: Comparative Analysis of Related Fmoc-Piperidine Derivatives

Property(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid(R)-1-Fmoc-piperidine-3-carboxylic acid
CAS Number1415018-77-7193693-67-3
Molecular FormulaC₂₂H₂₃NO₄C₂₁H₂₁NO₄
Molecular Weight (g/mol)365.4351.4
Key Functional Groups3-methyl, 3-carboxylic acid3-carboxylic acid
Boiling Point (°C)Not reported561.6 ± 43.0 (Predicted)

Synthesis and Purification

Synthetic Routes

The compound is synthesized through a multi-step process:

  • Piperidine Ring Functionalization: 3-Methylpiperidine-3-carboxylic acid is prepared via cyclization of appropriate precursors, followed by resolution to isolate the (R)-enantiomer.

  • Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a base (e.g., collidine or N-methylmorpholine) and dichloromethane (DCM) .

  • Purification: Crude product is purified via reverse-phase HPLC or flash chromatography to ≥99% purity.

Critical Reaction Parameters

  • Solvent Systems: DCM and DMF are preferred for Fmoc protection due to their compatibility with acid-labile resins .

  • Coupling Agents: HATU/HOAt or HBTU/HOBt systems facilitate efficient amide bond formation during peptide elongation .

  • Temperature: Reactions typically proceed at room temperature to prevent epimerization .

Applications in Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Peptide Elongation

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is grafted onto 2-chlorotrityl chloride resin or Rink amide resin via its carboxylic acid group . Key steps include:

  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling .

  • Coupling: Activated esters (e.g., HATU/HOAt) mediate peptide bond formation with incoming amino acids .

Scheme 1: Peptide Chain Elongation Using the Compound

ResinFmoc-deprotectionCoupling with (R)-Fmoc-3-methyl-piperidine-3-carboxylic acidRepeat\text{Resin} \rightarrow \text{Fmoc-deprotection} \rightarrow \text{Coupling with (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid} \rightarrow \text{Repeat}

Conformational Control in Macrocyclic Peptides

The methyl group imposes 1,3-diaxial strain on the piperidine ring, favoring chair conformations that template β-sheet or β-hairpin structures. This property is exploited in designing:

  • Antimicrobial peptides with enhanced protease resistance.

  • Kinase inhibitors targeting allosteric pockets.

Physicochemical and Stability Data

Key Properties

  • Solubility: Soluble in DMF, DCM, and THF; sparingly soluble in water.

  • Storage: Stable at 2–8°C under inert atmosphere; prolonged exposure to light or moisture causes Fmoc cleavage.

  • pKa: Predicted 4.47 ± 0.20 for the carboxylic acid, facilitating pH-dependent solubility .

Thermal Stability

While experimental data is limited, analogous Fmoc-piperidine derivatives decompose above 250°C . The methyl group may slightly lower thermal stability due to increased steric strain.

Future Directions and Research Gaps

Opportunities for Innovation

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to reduce reliance on chiral resolution.

  • Hybrid Peptide-Polymer Conjugates: Leveraging the methyl group for controlled polymerization.

Unanswered Questions

  • Metabolic Stability: How the methyl group impacts in vivo pharmacokinetics.

  • Crystal Structure Data: Lack of X-ray diffraction studies limits conformational analysis.

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